Cas no 1031927-10-2 ((R,S)-Fmoc-thc(boc)-oh)

(R,S)-Fmoc-thc(boc)-oh is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, offering orthogonal protection strategies for the amino and carboxyl functionalities. This dual protection enhances synthetic flexibility, enabling selective deprotection and sequential peptide chain elongation. The (R,S) configuration provides versatility for incorporating non-natural amino acids into peptide sequences. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a reliable building block for complex peptide assembly. The product is particularly valuable in medicinal chemistry and biochemical research for constructing modified peptides with tailored properties.
(R,S)-Fmoc-thc(boc)-oh structure
(R,S)-Fmoc-thc(boc)-oh structure
Product Name:(R,S)-Fmoc-thc(boc)-oh
CAS No:1031927-10-2
MF:C33H32N2O6
MW:552.616989135742
MDL:MFCD09264213
CID:4568719
Update Time:2025-10-28

(R,S)-Fmoc-thc(boc)-oh Chemical and Physical Properties

Names and Identifiers

    • (R,S)-Fmoc-thc(boc)-OH
    • (R,S)-Fmoc-thc(boc)-oh
    • MDL: MFCD09264213
    • Inchi: 1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37)
    • InChI Key: OLAORHBABBKCGZ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC=C2)C2=C1CCC(NC(OCC1C3=C(C=CC=C3)C3=C1C=CC=C3)=O)(C(O)=O)C2

Computed Properties

  • Exact Mass: 552.226037g/mol
  • Monoisotopic Mass: 552.226037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 7
  • Complexity: 988
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 552.6g/mol
  • XLogP3: 6.2
  • Topological Polar Surface Area: 107Ų

(R,S)-Fmoc-thc(boc)-oh Pricemore >>

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(R,S)-Fmoc-thc(boc)-oh Suppliers

Amadis Chemical Company Limited
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(CAS:1031927-10-2)(R,S)-Fmoc-thc(boc)-oh
Order Number:A1097773
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):400.0
Email:sales@amadischem.com

Additional information on (R,S)-Fmoc-thc(boc)-oh

Introduction to (R,S)-Fmoc-thc(boc)-oh and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (R,S)-Fmoc-thc(boc)-oh stands out as a compound of significant interest due to its unique structural and functional properties. This compound, identified by its CAS number 1031927-10-2, has garnered attention for its potential applications in synthetic chemistry and biologically active molecule synthesis. The introduction of this compound into research frameworks has opened new avenues for exploring therapeutic interventions and understanding molecular mechanisms.

The name (R,S)-Fmoc-thc(boc)-oh provides a rich tapestry of information about its chemical nature. The prefix "Fmoc" denotes the presence of a fluorenylmethyloxycarbonyl group, a protecting group commonly used in peptide synthesis to safeguard the amino group during coupling reactions. The "thc" abbreviation refers to tetrahydrocannabinol, a well-known phytocannabinoid found in cannabis plants, which is celebrated for its pharmacological properties. The "boc" suffix indicates the tert-butoxycarbonyl group, another protecting group that shields carboxyl groups during synthetic processes. Finally, "oh" signifies the presence of a hydroxyl group, which is a key functional moiety influencing the compound's reactivity and biological interactions.

In recent years, there has been a surge in research focused on cannabinoids due to their diverse pharmacological effects. (R,S)-Fmoc-thc(boc)-oh is particularly intriguing because it represents a chiral derivative of THC, allowing researchers to investigate the stereochemical aspects of cannabinoid action. Chirality is a fundamental concept in pharmacology, where the spatial arrangement of atoms can significantly alter a molecule's biological activity. The (R,S) configuration indicates that the compound contains both right-handed (R) and left-handed (S) enantiomers, providing a balanced perspective on how these stereoisomers interact with biological targets.

The significance of this compound is further underscored by its potential applications in drug design and development. Researchers are increasingly leveraging synthetic strategies to create modified versions of natural products like THC to enhance their therapeutic profiles while minimizing side effects. The use of protecting groups such as Fmoc and Boc allows for precise control over synthetic pathways, enabling the construction of complex molecular architectures with high fidelity. This level of control is essential for developing novel drugs that can target specific biological pathways with high selectivity.

Advances in analytical techniques have also contributed to the growing interest in (R,S)-Fmoc-thc(boc)-oh. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the structure and conformation of this compound. These tools are invaluable for elucidating the three-dimensional structure of molecules, which is crucial for understanding their biological function. Additionally, computational methods like molecular dynamics simulations are being employed to predict how these compounds might interact with biological targets at the atomic level.

The integration of computational chemistry with experimental approaches has revolutionized drug discovery processes. By combining theoretical modeling with empirical data, researchers can accelerate the identification and optimization of lead compounds like (R,S)-Fmoc-thc(boc)-oh. This interdisciplinary approach not only saves time and resources but also enhances the likelihood of success in developing new therapeutics. The ability to predictably design and synthesize molecules with desired properties has made compounds like this one indispensable in modern pharmaceutical research.

In conclusion, (R,S)-Fmoc-thc(boc)-oh, identified by its CAS number 1031927-10-2, represents a fascinating compound with far-reaching implications in chemical biology and medicinal chemistry. Its unique structural features, combined with its potential applications in drug design and development, make it a cornerstone in ongoing research efforts. As our understanding of molecular mechanisms continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:1031927-10-2)(R,S)-Fmoc-thc(boc)-oh
A1097773
Purity:99%
Quantity:1g
Price ($):400.0
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